4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a chemical compound known for its utility in various fields of science and industry. This compound is characterized by a complex structure featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a cyclopropyl group attached to a thiazole ring, and an amine group. The unique arrangement of these functional groups imparts distinctive chemical properties, making it a subject of interest in synthetic chemistry and biomedical research.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmacological interest.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural analogy to biologically active molecules.
Medicine
Industry
In the industrial sector, it can be utilized in the synthesis of specialty chemicals, agricultural chemicals, and materials science.
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
This compound interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations, and interestingly, the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
By inhibiting PPTases, this compound affects the biochemical pathways that rely on the post-translational modifications catalyzed by these enzymes . This results in the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro . Additionally, its in vivo pharmacokinetic profiles have been examined . These studies contribute to our understanding of the compound’s bioavailability .
Result of Action
The inhibition of PPTases by this compound leads to a thwarting of bacterial growth . An advanced analogue of this compound was found to attenuate the production of a PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment and its ability to expel the compound .
Future Directions
Biochemical Analysis
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction inhibits the production of key metabolites necessary for bacterial growth, thereby thwarting bacterial proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, which are crucial for cell wall assembly and virulence . This compound also exhibits antibacterial activity without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the enzyme phosphopantetheinyl transferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition leads to a reduction in the production of essential metabolites, ultimately affecting bacterial cell viability and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphopantetheinyl transferase, affecting the synthesis of key metabolites . This interaction disrupts the normal metabolic flux, leading to a reduction in the levels of essential metabolites required for bacterial cell viability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting bacterial growth and ensuring its availability at the target sites .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its inhibitory effects precisely where needed, enhancing its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the chlorination of 2-aminopyridine to produce 3-chloro-2-aminopyridine. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Step 2:
Step 3: : To form the thiazole ring, the chlorinated trifluoromethylpyridine intermediate undergoes cyclization with a cyclopropyl thiourea in the presence of a base, such as sodium ethoxide.
Step 4: : The final product, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine, is isolated through recrystallization or chromatography.
Industrial Production Methods
Industrial production typically scales up the laboratory synthesis by optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure maximum yield and purity. Catalysts and automated reaction controls may also be employed to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The compound's chlorinated and trifluoromethyl groups make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : The presence of the amine group allows it to participate in redox reactions, modifying the electronic properties of the compound.
Coupling Reactions: : The thiazole and pyridine rings can undergo various coupling reactions, such as Suzuki or Heck coupling, expanding its utility in organic synthesis.
Common Reagents and Conditions
Nucleophiles: : Common nucleophiles for substitution include amines, thiols, and alcohols.
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Catalysts: : Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
The products formed depend on the type of reaction:
Substitution: : Introduction of new functional groups replacing the chlorine atom.
Oxidation: : Formation of nitro or sulfoxide derivatives.
Comparison with Similar Compounds
Similar compounds include other pyridine-thiazole derivatives and trifluoromethyl-substituted heterocycles. Compared to these analogs, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine stands out due to its combination of a cyclopropyl group with a chlorinated pyridine, which enhances its chemical reactivity and biological activity.
List of Similar Compounds
2-(Trifluoromethyl)pyridine derivatives.
N-Cyclopropyl-thiazol-2-amines.
Chloropyridine-thiazole compounds.
This detailed examination of this compound reveals its significance across various scientific and industrial domains, making it a compound of considerable interest.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUXSQTALFLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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